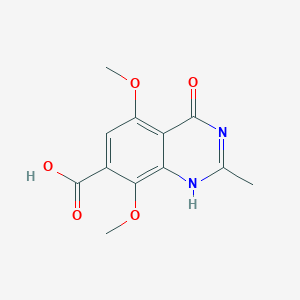
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule has been found to exhibit various biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is not fully understood. However, it has been suggested that the molecule may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of bacteria, fungi, or cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid exhibits various biochemical and physiological effects. For example, the molecule has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile tool for studying different biological processes. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the molecule, to better understand how it exerts its biological effects.
2. Screening of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid against a wider range of microorganisms and cancer cell lines, to identify its full spectrum of biological activities.
3. Synthesis of analogs of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to identify compounds with improved solubility and/or potency.
4. Development of novel drug delivery systems for 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a promising molecule with potential applications in drug discovery and development. Its ability to exhibit multiple biological activities makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of the molecule and to identify its full spectrum of biological activities.
Métodos De Síntesis
The synthesis of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid with methanol and hydrochloric acid. This reaction results in the formation of the desired product.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. These properties make it a promising candidate for further research in drug discovery and development.
Propiedades
Número CAS |
143430-42-6 |
|---|---|
Nombre del producto |
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid |
Fórmula molecular |
C12H12N2O5 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
5,8-dimethoxy-2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5/c1-5-13-9-8(11(15)14-5)7(18-2)4-6(12(16)17)10(9)19-3/h4H,1-3H3,(H,16,17)(H,13,14,15) |
Clave InChI |
WUYMHXGIAWOUIO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
SMILES |
CC1=NC2=C(C(=CC(=C2C(=O)N1)OC)C(=O)O)OC |
SMILES canónico |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
Sinónimos |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



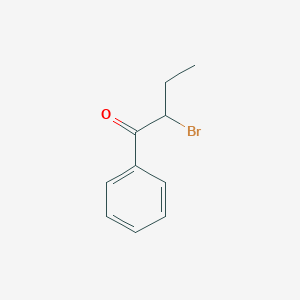
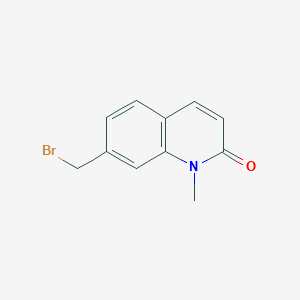
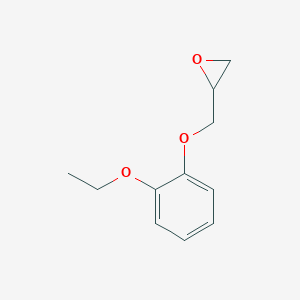
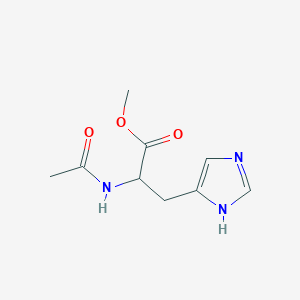

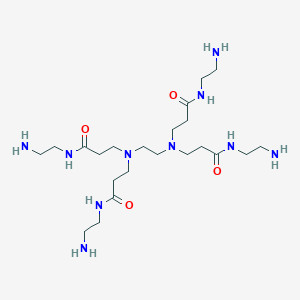
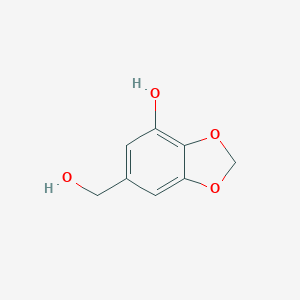
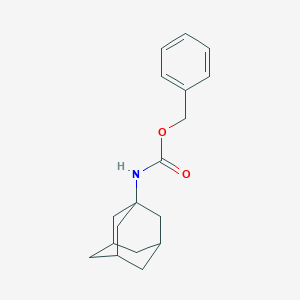
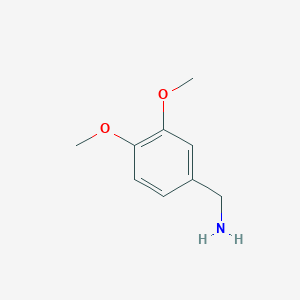
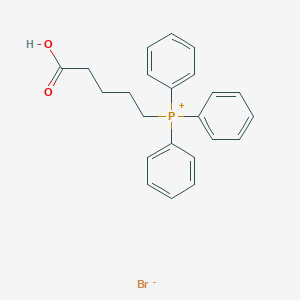
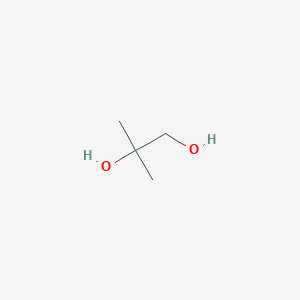

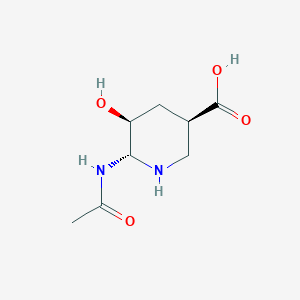
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)